2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide
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Description
2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24FN3O4 and its molecular weight is 401.438. The purity is usually 95%.
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Scientific Research Applications
Fe-Catalyzed Synthesis
A study by Shakhmaev, Sunagatullina, and Zorin (2016) highlights a Fe-catalyzed synthesis method for flunarizine and its isomer, which are related to the chemical structure . This method provides insights into the industrial production of drugs that exhibit vasodilating effects and are used in treating migraines, dizziness, and epilepsy Fe-catalyzed synthesis of flunarizine and its (Z)-isomer.
Herbicidal Activity
Li et al. (2005) explored the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones, demonstrating the agricultural applications of compounds with similar chemical frameworks. Their research suggests potential herbicidal activity, indicating a possible application in agriculture A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones.
Anti-Ischemic Activity
Zhong et al. (2018) synthesized cinnamide derivatives, including compounds structurally related to our compound of interest, and tested their anti-ischemic activities. This research shows the potential of such compounds in treating cerebral infarction and neurotoxicity Synthesis, crystal structure, Hirshfeld surfaces analysis and anti-ischemic activity of cinnamide derivatives.
Antimicrobial Studies
Patel, Patel, and Chauhan (2007) worked on the synthesis of amide derivatives of quinolone and their antimicrobial studies, providing a perspective on the antimicrobial potential of compounds with similar chemical backbones Synthesis of amide derivatives of quinolone and their antimicrobial studies.
Anticonvulsant Activity
Obniska et al. (2015) designed, synthesized, and evaluated new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid for their anticonvulsant activity. This study underscores the pharmaceutical application of such compounds in the treatment of epilepsy Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid.
Antibacterial Evaluation of Isoxazolinyl Oxazolidinones
Varshney et al. (2009) synthesized and evaluated the in vitro antibacterial activity of isoxazolinyl oxazolidinones against resistant Gram-positive and Gram-negative bacteria. This highlights the potential use of similar compounds in developing new antibacterial drugs Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones: Search for potent antibacterial.
Properties
IUPAC Name |
2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-2-7-23-21(27)15-29-20-14-28-16(12-19(20)26)13-24-8-10-25(11-9-24)18-6-4-3-5-17(18)22/h2-6,12,14H,1,7-11,13,15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZADAAUFQWKJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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